![molecular formula C9H6ClF3O2 B3020916 2-Chloro-6-(trifluoromethyl)phenylacetic acid CAS No. 886500-31-8](/img/structure/B3020916.png)
2-Chloro-6-(trifluoromethyl)phenylacetic acid
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Overview
Description
2-Chloro-6-(trifluoromethyl)phenylacetic acid is a chemical compound with the molecular formula C9H6ClF3O2 . It has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-(trifluoromethyl)phenylacetic acid consists of a phenylacetic acid group substituted with a chloro group at the 2nd position and a trifluoromethyl group at the 6th position .Physical And Chemical Properties Analysis
2-Chloro-6-(trifluoromethyl)phenylacetic acid is a solid at ambient temperature . It has a molecular weight of 238.59 . The boiling point is reported to be between 149-152 degrees Celsius .Scientific Research Applications
Proteomics Research
“2-Chloro-6-(trifluoromethyl)phenylacetic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization to understand their function in the biological context.
Synthesis of Antithrombotics
This compound has been used in the synthesis of potential antithrombotics . Antithrombotics are drugs that reduce the formation of blood clots (thrombi). They can be used to treat or prevent conditions like deep vein thrombosis and pulmonary embolism.
Lipoxygenase Inhibitors
“2-Chloro-6-(trifluoromethyl)phenylacetic acid” is also used in the synthesis of lipoxygenase inhibitors . Lipoxygenases are a family of enzymes that oxidize fatty acids to produce leukotrienes. Inhibitors of these enzymes can be used to treat diseases such as asthma, inflammation, and cancer.
Cyclocondensation Reactions
This compound is used in cyclocondensation reactions . These reactions involve the reaction of two or more functional groups to form a ring. This is a key step in the synthesis of many organic compounds, including pharmaceuticals and materials.
Pharmaceuticals
“2-Chloro-6-(trifluoromethyl)phenylacetic acid” is extensively used in the pharmaceutical industry. Its unique properties aid in the advancement of several fields like pharmaceuticals, where it can be used as a building block in the synthesis of various drugs.
Organic Synthesis
This compound is used in organic synthesis. Organic synthesis is a method of preparation of organic compounds. It is a critical component of many disciplines including medicinal chemistry and materials science.
Material Sciences
“2-Chloro-6-(trifluoromethyl)phenylacetic acid” also finds application in material sciences. It can be used in the synthesis of materials with unique properties for use in various industries.
Biochemical Research
This compound is classified as an additional biochemical, indicating its use in biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms. This compound could be used to study various biochemical processes.
Mechanism of Action
Target of Action
It has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that it may interact with proteins involved in blood clotting and inflammation.
Mode of Action
Given its use in the synthesis of potential antithrombotics and lipoxygenase inhibitors , it may interact with its targets to inhibit their function, thereby preventing blood clot formation and reducing inflammation.
Biochemical Pathways
Given its potential role as an antithrombotic and lipoxygenase inhibitor , it may affect pathways related to blood clotting and inflammation.
Result of Action
Given its potential role as an antithrombotic and lipoxygenase inhibitor , it may prevent blood clot formation and reduce inflammation at the molecular and cellular levels.
properties
IUPAC Name |
2-[2-chloro-6-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-7-3-1-2-6(9(11,12)13)5(7)4-8(14)15/h1-3H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSWFQSUELDCNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethyl)phenylacetic acid |
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